Nourseothricin (sulfate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

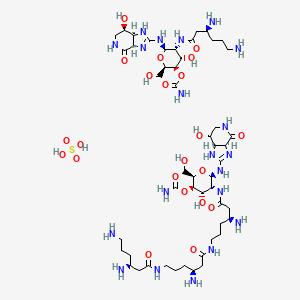

Nourseothricin (sulfate) is a broad-spectrum antibiotic belonging to the streptothricin class of aminoglycoside antibiotics. It is produced by the bacterium Streptomyces noursei. Chemically, it is a mixture of related compounds, including streptothricin C, D, E, and F. Nourseothricin (sulfate) inhibits protein synthesis by inducing miscoding, making it effective against a wide range of organisms, including bacteria, yeast, filamentous fungi, and plant cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nourseothricin (sulfate) is derived from cultures of Streptomyces noursei. The production involves fermentation processes where the bacterium is cultured under specific conditions to produce the antibiotic. The antibiotic is then extracted and purified from the culture medium .

Industrial Production Methods: Industrial production of nourseothricin (sulfate) involves large-scale fermentation processes. The bacterium Streptomyces noursei is grown in bioreactors under controlled conditions to maximize yield. The antibiotic is then harvested, purified, and converted into its sulfate form for stability and solubility .

Análisis De Reacciones Químicas

Types of Reactions: Nourseothricin (sulfate) undergoes several types of chemical reactions, including:

Acetylation: The antibiotic can be inactivated by acetylation of the beta-amino group of the beta-lysine residue by nourseothricin N-acetyltransferase

Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its molecular structure.

Common Reagents and Conditions:

Acetylation: Common reagents include acetyl-CoA and nourseothricin N-acetyltransferase enzyme

Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products Formed:

Aplicaciones Científicas De Investigación

Nourseothricin (sulfate) has a wide range of scientific research applications:

Chemistry: Used as a selection marker in molecular genetics and biotechnology for the selection of genetically modified organisms

Biology: Employed in studies involving bacteria, yeast, filamentous fungi, and plant cells to understand protein synthesis and antibiotic resistance mechanisms

Medicine: Investigated for its potential to combat highly drug-resistant gram-negative bacteria, including carbapenem-resistant Escherichia coli

Industry: Utilized in the production of genetically modified crops and microorganisms for various industrial applications

Mecanismo De Acción

Nourseothricin (sulfate) exerts its effects by inhibiting protein synthesis. It interferes with the mRNA translocation step, causing the misreading of the RNA molecule. This leads to the production of abnormal proteins, ultimately resulting in cell death. The antibiotic targets the 30S subunit of the 70S ribosome in bacteria, hindering the normal translation process .

Comparación Con Compuestos Similares

Nourseothricin (sulfate) is unique among antibiotics due to its broad-spectrum activity and its ability to induce miscoding during protein synthesis. Similar compounds include:

Streptothricin F: A component of nourseothricin, effective against highly drug-resistant gram-negative bacteria.

Aminoglycosides (e.g., Gentamicin): Share a similar mechanism of action by inhibiting protein synthesis but differ in their molecular structure and specific targets.

Nourseothricin (sulfate) stands out due to its unique combination of components and its effectiveness against a wide range of organisms, making it a valuable tool in scientific research and industrial applications .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N12O10.C19H34N8O8.H2O4S/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31;20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43);7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+;7-,8+,9+,11+,12-,13+,14-,15-,17+;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPYPTBGGNPPAP-SPCBHCMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H94N20O22S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

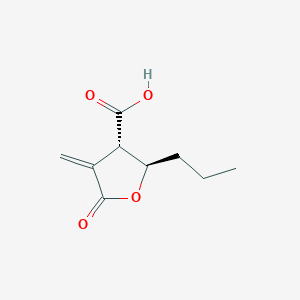

![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)